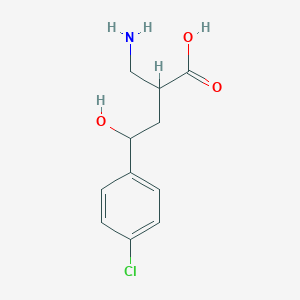

2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid, also known as Baclofen, is a medication that is primarily used to treat muscle spasticity in people with multiple sclerosis, cerebral palsy, spinal cord injuries, or other neurological disorders. Baclofen is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain and spinal cord. Baclofen functions as a GABA receptor agonist, which means that it activates the GABA receptors in the body, leading to a decrease in the activity of the neurons that cause muscle spasticity.

Mechanism Of Action

2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid functions as a GABA receptor agonist, which means that it activates the GABA receptors in the body. This leads to an increase in the inhibitory activity of the neurons that cause muscle spasticity, resulting in a decrease in muscle tone and spasticity. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid also has an analgesic effect, which means that it can reduce pain by inhibiting the activity of pain-sensing neurons in the spinal cord.

Biochemical And Physiological Effects

2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has a number of biochemical and physiological effects on the body. In addition to its muscle-relaxing and analgesic effects, 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid can also cause sedation, drowsiness, and dizziness. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid can also cause gastrointestinal side effects, such as nausea, vomiting, and constipation. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has been shown to have a low potential for abuse and dependence, making it a relatively safe medication for long-term use.

Advantages And Limitations For Lab Experiments

2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has several advantages for use in lab experiments. It is a well-studied medication with a known mechanism of action, making it a useful tool for studying the effects of GABA receptor agonists on the body. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid is also relatively safe and has a low potential for abuse and dependence, making it suitable for long-term use in animal studies.

However, there are also limitations to using 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid in lab experiments. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to determine the optimal dose for use in lab experiments. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid can also cause sedation and other side effects, which can confound the results of experiments.

Future Directions

There are several potential future directions for research on 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid. One area of interest is the use of 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid in the treatment of alcohol dependence. While some studies have shown promising results, more research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects and long-term outcomes.

Another area of interest is the use of 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. While there is some evidence to suggest that 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid may be effective in reducing seizures and improving motor function in people with these disorders, more research is needed to confirm these findings.

Finally, there is interest in developing new GABA receptor agonists that have improved selectivity and potency compared to 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid. These new compounds could potentially have fewer side effects and be more effective in treating muscle spasticity and other neurological disorders.

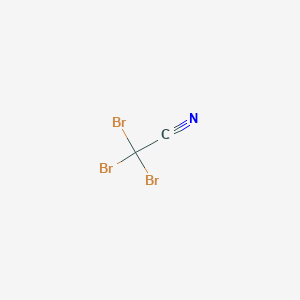

Synthesis Methods

2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid can be synthesized using a variety of methods, including the reaction of 4-chlorophenylacetonitrile with hydroxylamine to produce 4-chlorophenylacetonitrile oxime, which is then reacted with ethyl acetoacetate to produce ethyl 4-(4-chlorophenyl)-3-hydroxybutyrate. This compound is then converted to 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid by reacting it with ammonia in the presence of a palladium catalyst.

Scientific Research Applications

2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has been extensively studied in scientific research, with a particular focus on its potential therapeutic applications. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has been shown to be effective in reducing muscle spasticity, improving muscle function, and reducing pain in people with multiple sclerosis, cerebral palsy, and spinal cord injuries. 2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid has also been studied as a potential treatment for alcohol dependence, with some studies showing promising results in reducing alcohol cravings and improving abstinence rates.

properties

CAS RN |

129238-76-2 |

|---|---|

Product Name |

2-Aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid |

Molecular Formula |

C11H14ClNO3 |

Molecular Weight |

243.68 g/mol |

IUPAC Name |

2-(aminomethyl)-4-(4-chlorophenyl)-4-hydroxybutanoic acid |

InChI |

InChI=1S/C11H14ClNO3/c12-9-3-1-7(2-4-9)10(14)5-8(6-13)11(15)16/h1-4,8,10,14H,5-6,13H2,(H,15,16) |

InChI Key |

TWCFJIPRJZKMBG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CC(CN)C(=O)O)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(CC(CN)C(=O)O)O)Cl |

synonyms |

2-aminomethyl-4-(4-chlorophenyl)-4-hydroxybutyric acid AMPhB |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)

![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)

![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)